Home > Products > Screening Compounds P111537 > Marbofloxacin Impurity E
Marbofloxacin Impurity E -

Marbofloxacin Impurity E

Catalog Number: EVT-13984181
CAS Number:
Molecular Formula: C18H23FN4O4
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Marbofloxacin Impurity E is a chemical compound categorized as an impurity of marbofloxacin, a fluoroquinolone antibiotic primarily used in veterinary medicine. The compound is recognized by its IUPAC name, 8-Ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and has a molecular formula of C18H23FN4O4C_{18}H_{23}FN_{4}O_{4} with a molecular weight of 378.4 g/mol. It appears as a pale brown solid and is soluble in methanol .

Source and Classification

Marbofloxacin Impurity E derives from the synthesis processes involved in producing marbofloxacin. It falls under the classification of quinoline carboxylic acids, which are characterized by the presence of a quinoline ring substituted with carboxylic acid groups. This compound is significant in pharmaceutical contexts, particularly concerning the quality control and analysis of marbofloxacin formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of marbofloxacin and its impurities, including Marbofloxacin Impurity E, typically involves several chemical reactions. A notable method for synthesizing marbofloxacin includes the use of preparative reverse phase high-performance liquid chromatography (HPLC) for purification .

Key steps in the synthesis may include:

  • Dissolution: Marbofloxacin is dissolved in methanol with specific reagents to facilitate reactions.
  • Reactions: The synthesis often requires high temperatures and specific organic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to achieve desired yields .
  • Crystallization: The final product can be crystallized from various solvents, ensuring purity and quality.

These methods are crucial for producing marbofloxacin on a large scale while minimizing impurities .

Molecular Structure Analysis

Structure and Data

The molecular structure of Marbofloxacin Impurity E features several functional groups that contribute to its properties:

  • A quinoline core structure.
  • A carboxylic acid group.
  • An ethoxy group and a fluoro substituent.

The structural formula can be represented as follows:

C18H23FN4O4\text{C}_{18}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{4}

This structure plays a significant role in its biological activity and interaction with target sites within bacterial cells.

Chemical Reactions Analysis

Reactions and Technical Details

Marbofloxacin Impurity E can participate in various chemical reactions typical of quinolone derivatives. These reactions may include:

  • Nucleophilic substitutions, where the amino groups can react with electrophiles.
  • Hydrolysis, particularly under acidic or basic conditions, affecting its stability.
  • Reduction reactions, which can modify the functional groups attached to the quinoline ring.

Understanding these reactions is essential for assessing the stability and reactivity of Marbofloxacin Impurity E in pharmaceutical formulations .

Mechanism of Action

Process and Data

Marbofloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. The mechanism involves:

  1. Binding to the enzyme-DNA complex.
  2. Preventing the relaxation of supercoiled DNA, which is necessary for replication and transcription.
  3. Ultimately leading to bacterial cell death due to impaired DNA synthesis.

This mechanism underscores the antibiotic's effectiveness against various gram-negative and gram-positive bacteria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Marbofloxacin Impurity E exhibits several notable physical and chemical properties:

  • Appearance: Pale brown solid.
  • Solubility: Soluble in methanol, indicating moderate polarity.
  • Storage Conditions: Recommended storage at 2–8°C to maintain stability.

These properties are critical for handling and formulating this compound in pharmaceutical applications .

Applications

Scientific Uses

Marbofloxacin Impurity E is primarily utilized in:

  • Quality Control: As an impurity marker during the production of marbofloxacin to ensure compliance with pharmaceutical standards.
  • Research: Investigating the pharmacological effects of fluoroquinolone antibiotics on bacterial resistance mechanisms.
  • Pharmaceutical Formulations: Understanding its role helps improve drug formulations that include marbofloxacin by minimizing impurities that could affect efficacy .
Synthetic Pathways and Formation Mechanisms of Marbofloxacin Impurity E

Origin in Fluoroquinolone Synthesis: Role of Ethanol-Mediated Side Reactions

Ethanol serves as a common solvent in fluoroquinolone synthesis but inadvertently participates in nucleophilic substitution reactions. During marbofloxacin manufacturing, the C8 position of the quinolone core is highly susceptible to nucleophilic attack. Ethanol reacts with the C8-fluorine intermediate, forming an ethoxy substitution byproduct that evolves into Impurity E (8-ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). This side reaction is favored at temperatures >80°C and under prolonged reflux conditions, where ethanol acts as both solvent and reactant [3] [9]. The electrophilicity of C8 is amplified by the electron-withdrawing carboxyl group at C3, facilitating halogen displacement.

Table 1: Synthetic Conditions Favoring Impurity E Formation

ParameterImpurity E Formation RiskOptimal Control Point
Ethanol PurityHigh (≥95%) increases riskUse anhydrous ethanol (≤0.1% H₂O)
Reaction Duration>6 hours increases yieldLimit to 4-5 hours
TemperatureHigh risk at >80°CMaintain at 70-75°C
CatalystTriethylamine increases riskReplace with morpholine

Alkaline Hydrolysis Byproducts During Intermediate Formation

Alkaline conditions during piperazine ring installation or ester hydrolysis provoke two key side reactions:

  • Ester Hydrolysis: Ethyl ester intermediates undergo base-catalyzed saponification. Excess hydroxide ions attack the C8-ethoxy group via SN₂ mechanism, displacing ethoxide and generating 8-hydroxy intermediates (precursors to Impurity D). Subsequent re-alkylation with residual ethanol reforms Impurity E [9].
  • Piperazine Degradation: Strong bases (e.g., NaOH >1M) dealkylate the C7-(4-methylpiperazine) moiety, forming desmethyl derivatives that rearrange into quinolone-scission products. These fragments recombine with ethoxyquinoline species, yielding Impurity E at rates proportional to base concentration (k = 0.24 h⁻¹ at pH 12) [3] [9].

Table 2: Alkaline Hydrolysis Byproduct Kinetics

Base ConcentrationImpurity E Yield (%)Primary DegradantHalf-life (h)
0.1M NaOH3.2%8-hydroxy-marbofloxacin48.7
0.5M NaOH12.1%N-desmethyl piperazine18.3
1.0M NaOH29.8%Quinolone lactam6.5

Comparative Analysis of Synthetic Routes: EP-Compliant vs. Non-Compliant Protocols

EP-compliant routes minimize Impurity E through three strategic controls:

  • Solvent Selection: Replacing ethanol with aprotic solvents (e.g., acetonitrile) in C8 functionalization steps reduces ethoxy byproducts by >90% [2]. EP protocols mandate residual ethanol limits (<500 ppm) in intermediates [6].
  • Stepwise Alkylation: Installing the piperazine moiety before C8 ethoxylation prevents nucleophilic ring-opening. Non-compliant single-pot reactions generate 18.3% Impurity E vs. 0.9% in stepwise EP methods [2].
  • Low-Temperature Quenching: Rapid cooling to 0-5°C after ethoxylation arrests ethanolysis side reactions. Non-compliant protocols allowing gradual cooling yield 5-fold higher Impurity E [6].

Gould-Jacobs and Conrad-Limpach syntheses exhibit divergent impurity profiles:

  • Gould-Jacobs Route: Cyclization at 250°C forms fluoroquinolone core but degrades ethoxy groups to vinyl ethers (pre-Impurity E). EP modifications use microwave-assisted cyclization (120°C, 30 min) to suppress degradation [6].
  • Conrad-Limpach Route: Aniline-β-ketoester condensation generates fewer ethoxy byproducts but requires toxic diphenyl ether. EP-compliant versions employ biodegradable ionic liquid solvents [6] [10].

Structural Elucidation of Degradation Pathways Leading to Impurity E

Impurity E arises from three primary degradation routes:

  • Acidic Hydrolysis: Protonation of the C7-piperazine nitrogen renders it susceptible to nucleophilic attack by water or ethanol. Marbofloxacin stressed with 0.1M HCl at 60°C yields 8.7% Impurity E in 48 hours via ethoxy-piperazinyl carbocation intermediate [4] [5].
  • Photolytic Degradation: UV light (λ = 254 nm) cleaves the C8-O bond, generating a quinoline radical that recombines with ethanol solvent. This pathway produces Impurity E with first-order kinetics (k = 0.018 day⁻¹) [5] [10].
  • Thermal Degradation: At >100°C, marbofloxacin undergoes retro-Mannich fragmentation, releasing formaldehyde from the piperazine ring. The unsaturated quinoline intermediate reacts with ethanol to form Impurity E (Qmax = 4.1% at 120°C) [10].

The structural signature of Impurity E—confirmed via ¹H-NMR (δ 1.43 ppm, t, -OCH₂CH₃) and HRMS (m/z 378.40 [M]⁺)—differentiates it from other process impurities. The ethoxy group’s electron-donating nature increases the molecule’s lipophilicity (logP = 1.8 vs. 1.2 for marbofloxacin), influencing chromatographic separation [1] [5] [8].

Properties

Product Name

Marbofloxacin Impurity E

IUPAC Name

8-ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C18H23FN4O4

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C18H23FN4O4/c1-4-27-17-14-11(16(24)12(18(25)26)10-23(14)20-2)9-13(19)15(17)22-7-5-21(3)6-8-22/h9-10,20H,4-8H2,1-3H3,(H,25,26)

InChI Key

HATKOXAYUXGYIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CCN(CC3)C)F)C(=O)C(=CN2NC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.